Cas no 91301-66-5 (Cyclobutane-1,3-diamine)

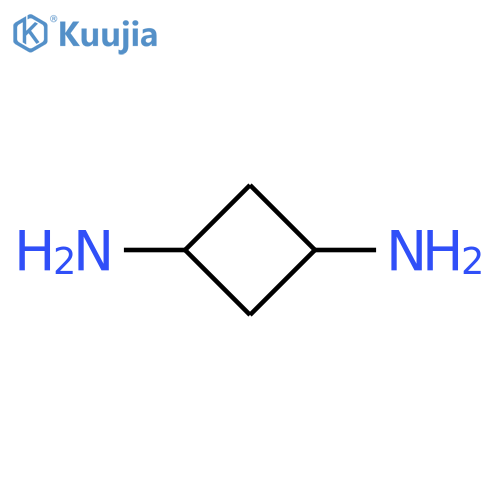

Cyclobutane-1,3-diamine structure

商品名:Cyclobutane-1,3-diamine

Cyclobutane-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- Cyclobutane-1,3-diamine

- 1,3-Cyclobutanediamine

- CYCLOBUTANE-1,3-DIAMINE DIHYDROCHLORIDE

- PS-17342

- DTXSID80621636

- DB-002951

- PS-17344

- EN300-149645

- PB39058

- 1,3-DIAMINOCYCLOBUTANE

- (1S,3S)-cyclobutane-1,3-diamine

- MFCD09030651

- AKOS015907123

- 91301-66-5

- PB10638

- CS-0049638

- PB38862

- trans-Cyclobutane-1,3-diamine diHCl

- AKOS006238338

- EN300-313941

- CIS-1,3-CYCLOBUTANEDIAMINE

- SB20139

- EN300-4377683

- 1363382-21-1

- P12910

- CS-0057332

- 1350753-06-8

- (1R,3R)-cyclobutane-1,3-diamine

- trans-Cyclobutane-1,3-diamine

- TRANS-1,3-CYCLOBUTANEDIAMINE

- cis-Cyclobutane-1,3-diamine

- SB20141

- CS-0047839

- MFCD22566169

-

- MDL: MFCD18089841

- インチ: 1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2

- InChIKey: UYLSVYARXBFEKV-UHFFFAOYSA-N

- ほほえんだ: NC1CC(N)C1

計算された属性

- せいみつぶんしりょう: 86.084

- どういたいしつりょう: 86.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 37.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 52A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.000

- ふってん: 156 ºC

- フラッシュポイント: 53 ºC

Cyclobutane-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120014-500MG |

cyclobutane-1,3-diamine |

91301-66-5 | 97% | 500MG |

¥ 864.00 | 2023-04-13 | |

| Enamine | EN300-149645-0.25g |

cyclobutane-1,3-diamine |

91301-66-5 | 0.25g |

$824.0 | 2023-07-07 | ||

| eNovation Chemicals LLC | K05639-100mg |

CYCLOBUTANE-1,3-DIAMINE |

91301-66-5 | 95% | 100mg |

$260 | 2024-06-06 | |

| Chemenu | CM109025-5g |

cyclobutane-1,3-diamine |

91301-66-5 | 95+% | 5g |

$1518 | 2021-08-06 | |

| Chemenu | CM109025-5g |

cyclobutane-1,3-diamine |

91301-66-5 | 95%+ | 5g |

$803 | 2024-07-20 | |

| Advanced ChemBlocks | G-7909-5G |

1,3-Cyclobutanediamine |

91301-66-5 | 97% | 5G |

$870 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C11439-5g |

1,3-Cyclobutanediamine - C11439 |

91301-66-5 | 5g |

40470CNY | 2021-05-07 | ||

| eNovation Chemicals LLC | K05639-1g |

CYCLOBUTANE-1,3-DIAMINE |

91301-66-5 | 95% | 1g |

$420 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120014-5G |

cyclobutane-1,3-diamine |

91301-66-5 | 97% | 5g |

¥ 4,415.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D498520-500MG |

cyclobutane-1,3-diamine |

91301-66-5 | 97% | 500mg |

$170 | 2024-07-21 |

Cyclobutane-1,3-diamine 関連文献

-

Rocío Uzal-Varela,Daniela Lalli,Isabel Brandariz,Aurora Rodríguez-Rodríguez,Carlos Platas-Iglesias,Mauro Botta,David Esteban-Gómez Dalton Trans. 2021 50 16290

-

Rocío Uzal-Varela,Fátima Lucio-Martínez,Alessandro Nucera,Mauro Botta,David Esteban-Gómez,Laura Valencia,Aurora Rodríguez-Rodríguez,Carlos Platas-Iglesias Inorg. Chem. Front. 2023 10 1633

91301-66-5 (Cyclobutane-1,3-diamine) 関連製品

- 2516-34-9(Cyclobutanamine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91301-66-5)Cyclobutane-1,3-diamine

清らかである:99%

はかる:1g

価格 ($):335.0